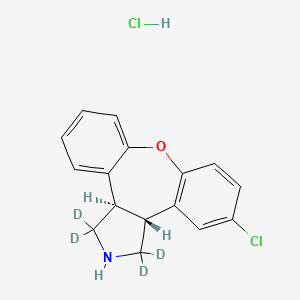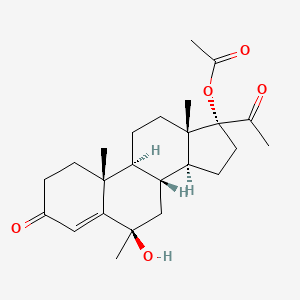
4-Ethynyl-4-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexenone, characterized by the presence of an ethynyl group and a methyl group attached to the cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-2-enone as the starting material.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where cyclohex-2-enone is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group is introduced via a methylation reaction, where the intermediate product is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-4-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-4-methylcyclohex-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-enone: A parent compound with similar structural features but lacking the ethynyl and methyl groups.
4-Methylcyclohex-2-enone: Similar structure but without the ethynyl group.
4-Ethynylcyclohex-2-enone: Lacks the methyl group but contains the ethynyl group.
Propiedades
Número CAS |
152428-87-0 |
|---|---|
Fórmula molecular |
C9H10O |
Peso molecular |
134.178 |
Nombre IUPAC |
4-ethynyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-9(2)6-4-8(10)5-7-9/h1,4,6H,5,7H2,2H3 |
Clave InChI |
CLCVLGLTDIQURP-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C=C1)C#C |
Sinónimos |
2-Cyclohexen-1-one, 4-ethynyl-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)




![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)
![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)


